(2S)-2-(4-bromophenyl)-4-(2-phenylethyl)morpholine
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Overview
Description
3,6-Diheptyl-3,6-dimethyl-1,2,4,5-tetroxane is an organic peroxide compound known for its unique structure and properties Organic peroxides, including tetroxanes, are characterized by the presence of a peroxide group (–O–O–) and are often used in various chemical reactions due to their ability to release oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diheptyl-3,6-dimethyl-1,2,4,5-tetroxane typically involves the reaction of heptanal with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of a hydroperoxide intermediate, which then undergoes cyclization to form the tetroxane ring. The reaction conditions often include:
Temperature: Typically carried out at low temperatures to prevent decomposition.
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Organic solvents like dichloromethane or chloroform are commonly used.
Industrial Production Methods
Industrial production of 3,6-Diheptyl-3,6-dimethyl-1,2,4,5-tetroxane follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the scale of production.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Diheptyl-3,6-dimethyl-1,2,4,5-tetroxane undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of aldehydes or ketones.
Reduction: Reduction of the peroxide group can yield alcohols.
Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like ethanol, methanol, and acetone.
Major Products Formed
Oxidation Products: Aldehydes, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted organic compounds depending on the reagents used.
Scientific Research Applications
3,6-Diheptyl-3,6-dimethyl-1,2,4,5-tetroxane has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to release oxygen.
Industry: Used in polymerization reactions as an initiator and in the production of various polymers and resins.
Mechanism of Action
The mechanism of action of 3,6-Diheptyl-3,6-dimethyl-1,2,4,5-tetroxane involves the cleavage of the peroxide bond to release oxygen. This process can generate reactive oxygen species (ROS), which can participate in various chemical reactions. The molecular targets and pathways involved include:
Oxidative Stress: The generation of ROS can induce oxidative stress in biological systems, leading to potential antimicrobial effects.
Polymerization: In industrial applications, the release of oxygen can initiate polymerization reactions.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethyl-1,2,4,5-tetroxane: Similar structure but with different alkyl groups.
3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: Known for its explosive properties and used in different applications.
Formaldehyde Diperoxide: Another organic peroxide with similar reactivity but different applications.
Uniqueness
3,6-Diheptyl-3,6-dimethyl-1,2,4,5-tetroxane is unique due to its specific alkyl groups, which influence its reactivity and applications. The presence of heptyl groups can enhance its solubility in organic solvents and affect its stability and reactivity compared to other tetroxanes.
Properties
CAS No. |
920798-85-2 |
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Molecular Formula |
C18H20BrNO |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
(2S)-2-(4-bromophenyl)-4-(2-phenylethyl)morpholine |
InChI |
InChI=1S/C18H20BrNO/c19-17-8-6-16(7-9-17)18-14-20(12-13-21-18)11-10-15-4-2-1-3-5-15/h1-9,18H,10-14H2/t18-/m1/s1 |
InChI Key |
CAJBUAPGXWAZRG-GOSISDBHSA-N |
Isomeric SMILES |
C1CO[C@H](CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1COC(CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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